2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, an oxadiazole ring, and a trifluoromethoxyphenyl group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Coupling of the Indole and Oxadiazole Rings: The indole and oxadiazole rings can be coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks the oxadiazole carbon, forming a covalent bond.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the trifluoromethoxy group is substituted onto a phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or oxadiazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, such as kinases or proteases, by binding to their active sites.
Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating their signaling pathways.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain an oxadiazole ring and have been studied for their biological activities.
1,3,4-Oxadiazole Derivatives of Pyridines: These compounds have shown antibacterial and antifungal activities.
1,3,4-Oxadiazole Incorporated Benzo[d]oxazole Derivatives: These compounds have been investigated for their anticancer activities.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H17F3N4O3 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H17F3N4O3/c1-2-19-26-27-20(30-19)16-11-28(17-6-4-3-5-15(16)17)12-18(29)25-13-7-9-14(10-8-13)31-21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29) |
InChI Key |
QEXNDBNRMFLADJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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